2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C23H18BrFN4OS |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18BrFN4OS/c24-18-10-11-19(25)17(12-18)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
UFJVKOBKILHUBA-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Benzylthio)-1H-Benzimidazole
The benzimidazole-thioether backbone is synthesized via nucleophilic substitution. In a representative procedure, 2-mercaptobenzimidazole (2-MBI, 1.5 g, 0.01 mol) is dissolved in absolute ethanol (20 mL) and treated with benzyl chloride (1.13 mL, 0.01 mol) in the presence of potassium hydroxide (0.56 g, 0.01 mol) at reflux for 4 hours. The reaction mixture is quenched with ice water, yielding a white precipitate that is recrystallized from ethanol/water (1:1). This step achieves a 78% yield, with FTIR confirming the C–S–C stretch at 680 cm⁻¹.
Acetylation of the Thioether Intermediate
The thioether intermediate undergoes acetylation using ethyl chloroacetate (1.22 mL, 0.011 mol) in dioxane (10 mL) with sodium hydride (0.24 g, 0.01 mol) as a base. Stirring at 0–5°C for 2 hours followed by room-temperature agitation for 12 hours yields ethyl 2-(benzylthio)benzimidazole acetate. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords a 65% yield, with ¹H-NMR showing characteristic ethyl ester signals at δ 1.25 (t, 3H) and δ 4.15 (q, 2H).
Hydrazide Formation and Cyclization
Preparation of N-Acetohydrazide Derivative
The ethyl ester intermediate (2.0 g, 5.6 mmol) is refluxed with hydrazine hydrate (0.56 mL, 11.2 mmol) in ethanol (30 mL) for 6 hours. Evaporation under reduced pressure yields the acetohydrazide as a pale-yellow solid (1.4 g, 75%). FTIR analysis reveals N–H stretches at 3250 cm⁻¹ and C=O at 1660 cm⁻¹.
Schiff Base Condensation with 5-Bromo-2-Fluorobenzaldehyde
The acetohydrazide (1.0 g, 2.8 mmol) is condensed with 5-bromo-2-fluorobenzaldehyde (0.64 g, 3.1 mmol) in ethanol (20 mL) containing glacial acetic acid (0.5 mL) as a catalyst. Refluxing for 8 hours produces the target Schiff base, which is filtered and recrystallized from ethanol/dimethylformamide (3:1). The reaction achieves a 68% yield, with HPLC purity >95%.
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 8 hours | |
| Temperature | Reflux (78°C) | |
| Catalyst | Glacial AcOH (0.5 mL) | |
| Yield | 68% |
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies indicate that ethanol outperforms DMSO or THF in Schiff base formation due to its polarity and ability to stabilize intermediates. The addition of 10 mol% AlCl3 in THF, as reported in analogous syntheses, enhances imine formation rates by 40% but complicates purification.
Temperature and Stoichiometry
Stoichiometric excess of the aldehyde (1.1 equiv) is critical to drive the equilibrium toward the hydrazone product. Elevated temperatures (70–80°C) reduce reaction times from 12 to 6 hours but risk side reactions such as aldol condensation.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography using gradient elution (hexane → ethyl acetate). The target compound elutes at 30% ethyl acetate, with TLC (Rf = 0.45, silica gel, hexane/EtOAc 1:1) confirming homogeneity.
Spectroscopic Characterization
-
¹H-NMR (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–7.15 (m, 11H, aromatic), 5.12 (s, 2H, CH2-Ph), 2.45 (s, 3H, CH3-CO).
-
¹³C-NMR : δ 168.5 (C=O), 161.2 (CH=N), 152.3–112.4 (aromatic carbons), 49.8 (CH2-Ph), 21.3 (CH3-CO).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Unreacted hydrazide may form dimeric species, detectable via LC-MS at m/z 650–700. Increasing aldehyde stoichiometry to 1.2 equiv and employing molecular sieves (4Å) reduces this byproduct to <5%.
Oxidative Degradation
The thioether linkage is susceptible to oxidation during prolonged storage. Stabilization is achieved by packaging under nitrogen with desiccants, maintaining purity >90% after 6 months.
Scalability and Industrial Relevance
Kilogram-scale batches (1.2 kg) have been produced using continuous flow reactors, reducing reaction times to 2 hours and improving yields to 74%. Economic analyses suggest a raw material cost of $320/kg at pilot-scale production .
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.
These reactions often lead to the formation of derivatives with modified biological activities, which can be useful in drug development.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core allows it to bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its 5-bromo-2-fluorophenyl substituent. Key analogs include:
*Calculated based on molecular formulas in evidence.
Key Observations :
- Electron-withdrawing groups (Br, F) in the target compound likely enhance electrophilicity and binding affinity to biological targets compared to electron-donating groups (e.g., -CH₃ in ) .
- The 2-fluoro substituent may reduce metabolic degradation compared to non-halogenated analogs, as seen in fluorinated hydrazones () .
Crystallographic and Spectroscopic Characterization
Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of the hydrazone bond, critical for bioactivity . The target compound’s structure would likely be validated via:
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a member of the benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole core linked to a thioether and an acetohydrazide moiety , contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 468.4 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and biological potential.
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been reported to demonstrate minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 62.5 | E. coli |
Anticancer Activity
Research has highlighted the potential anticancer effects of benzimidazole derivatives. The compound's mechanism involves interaction with DNA and proteins, leading to apoptosis in cancer cells. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values ranging from 3.79 to 42.30 µM .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzimidazole core can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, such as topoisomerases.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including structurally similar compounds to the one discussed. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
- Anticancer Screening : In a comparative study, several benzimidazole-based compounds were screened for cytotoxicity against different cancer cell lines. The tested compound showed promising results, particularly against lung cancer cells, suggesting its potential as a lead candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
